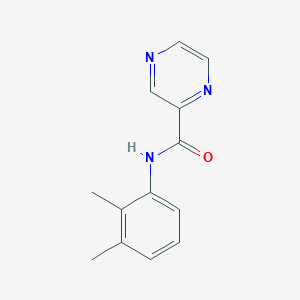
4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol" belongs to the 1,2,4-triazole family, a class of heterocyclic compounds that have attracted interest due to their pharmacological activities and potential applications in various fields. These compounds are characterized by a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, which can be substituted with various functional groups to impart different chemical properties and biological activities.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including those based on the quinoline structure, typically involves regioselective reactions that allow for the introduction of different substituents on the triazole ring. One common method involves the condensation of thiosemicarbazides with carboxylic acids or their derivatives to form the triazole ring, followed by further functionalization to introduce the quinolinyl group (Behalo et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of new analogues, including 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and investigated for their antimicrobial properties. These compounds demonstrated moderate to potent antimicrobial activities, highlighting their potential as antibacterial and antifungal agents. The structure-activity relationship of these compounds has been established through spectral data, confirming their efficacy against various microbial strains. This research underscores the potential of 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol derivatives in developing new antimicrobial agents (Sharma, Hussain, & Amir, 2008; Behalo et al., 2013).
Antitumor and Antioxidant Activities
Further research into 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol derivatives has identified compounds with promising antitumor and antioxidant activities. A regioselective synthesis approach yielded several triazole derivatives that were evaluated for their biological activities, showcasing their potential in cancer treatment and prevention strategies. These findings contribute to the expanding knowledge base on triazole derivatives as versatile molecules for therapeutic applications (Behalo, Amine, & Fouda, 2017).
Corrosion Inhibition
In addition to its biomedical applications, 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been explored as a corrosion inhibitor. Studies demonstrate its effectiveness in protecting copper against corrosion in saline environments, highlighting its potential as a novel, efficient corrosion inhibitor. The mechanism of action is attributed to the formation of a protective layer on the metal surface, significantly reducing corrosion rates and offering a promising solution for corrosion protection in industrial applications (Chauhan et al., 2019).
Photovoltaic Applications
Moreover, 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol derivatives have been incorporated into dye-sensitized solar cells (DSSCs) as part of novel electrolyte systems. These systems have demonstrated good stability and efficiency, suggesting the potential of these compounds in improving the performance of DSSCs. The incorporation of triazole derivatives into photovoltaic applications represents a novel approach to enhancing solar cell technologies (Hilmi, Shoker, & Ghaddar, 2014).
Eigenschaften
IUPAC Name |
4-methyl-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMUZUZVJLPJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)


![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)
![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)


![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)


![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)